molecular formula C10H10N4O2S B2575256 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 461457-23-8

2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B2575256
CAS No.: 461457-23-8
M. Wt: 250.28
InChI Key: BNYWHMYYSYIHDL-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a benzothiophene structure. This compound is of significant interest due to its potential applications in pharmaceuticals, particularly as a building block for drug development. Its unique structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction between an azide and a nitrile group. This step often requires the use of catalysts such as copper(I) salts under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the tetrazole ring.

    Substituted Derivatives: From various substitution reactions, leading to a wide range of functionalized products.

Scientific Research Applications

2-(1H-Tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic areas, including cardiovascular and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Tetrazol-1-yl)acetic acid: Another tetrazole-containing compound with similar reactivity but different structural features.

    Benzothiophene-2-carboxylic acid: Lacks the tetrazole ring but shares the benzothiophene core.

    Tetrazole derivatives: Various compounds containing the tetrazole ring, each with unique properties depending on the attached functional groups.

Uniqueness

2-(1H-Tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the combination of the tetrazole and benzothiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c15-10(16)8-6-3-1-2-4-7(6)17-9(8)14-5-11-12-13-14/h5H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYWHMYYSYIHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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